molecular formula C19H20ClNO7 B2373633 N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE CAS No. 1093407-90-9

N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE

Cat. No.: B2373633
CAS No.: 1093407-90-9
M. Wt: 409.82
InChI Key: IOTAOIMWBQMEAL-UHFFFAOYSA-N
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Description

The compound N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a structurally complex acetamide derivative featuring a fused pyrano-dioxin core. Key structural elements include:

  • 2-Chlorophenoxy group: A chlorine-substituted aromatic ether moiety at position 4.
  • Furan-2-yl substituent: A heterocyclic furan ring at position 2.
  • Hydroxy and acetamide groups: An 8-hydroxy group and a terminal acetamide at position 5.

Structural determination tools like SHELX (for crystallographic refinement) and ORTEP-3 (for molecular visualization) have been instrumental in elucidating its 3D conformation .

Properties

IUPAC Name

N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO7/c1-10(22)21-15-16(23)17-14(9-25-18(28-17)13-7-4-8-24-13)27-19(15)26-12-6-3-2-5-11(12)20/h2-8,14-19,23H,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTAOIMWBQMEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=CC=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core hexahydropyrano[3,2-d][1,3]dioxin structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chlorophenoxy and furan groups are then introduced through substitution reactions under controlled conditions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the chlorophenoxy group can produce 2-chlorophenol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Its chemical stability and reactivity make it suitable for use in material science and polymer chemistry.

Mechanism of Action

The mechanism by which N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The chlorophenoxy group could facilitate binding to hydrophobic pockets, while the furan ring and hydroxyl group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with acetamide derivatives documented in pharmacopeial literature (e.g., compounds e, f, g, h, m, n, o from Pharmacopeial Forum PF 43(1)) . A comparative analysis is provided below:

Compound ID Core Structure Substituents/Modifications Notable Features
Target Pyrano[3,2-d][1,3]dioxin 2-Chlorophenoxy, furan-2-yl, 8-hydroxy, acetamide Chlorine atom enhances lipophilicity; furan may influence π-π stacking .
e Hexan-2-yl 2,6-Dimethylphenoxy, amino, hydroxy, diphenyl Dimethylphenoxy group increases steric bulk; diphenyl enhances aromatic interactions .
g Hexan-2-yl 2,6-Dimethylphenoxy, acetamido, hydroxy, diphenyl Acetamido substitution improves metabolic stability compared to amino analogs .
h Oxazinan-6-yl Benzyl, phenethyl, 2,6-dimethylphenoxy Oxazinan ring introduces conformational constraint; benzyl group aids membrane penetration .
m, n, o Hexan-2-yl with tetrahydropyrimidin 2,6-Dimethylphenoxy, hydroxy, tetrahydropyrimidin-2-one Tetrahydropyrimidin moiety may enhance hydrogen bonding; stereochemistry varies (R/S) .

Functional Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chlorophenoxy group (electron-withdrawing) contrasts with analogs featuring 2,6-dimethylphenoxy (electron-donating). This difference may alter receptor binding affinity or metabolic oxidation rates .
  • Stereochemical Complexity: The pyrano-dioxin core imposes rigid stereochemistry, whereas analogs like m, n, o exhibit variable stereocenters (e.g., 2R,4R,5S vs. 2R,4S,5S), which could affect target selectivity .

Research Findings and Challenges

  • Bioactivity Gaps : While analogs like g and h have documented pharmacokinetic profiles, the target compound’s biological data remain underexplored. Its chlorine and furan substituents warrant further studies on cytotoxicity and target engagement.
  • Synthetic Accessibility: The pyrano-dioxin core’s synthetic complexity contrasts with the more straightforward hexan-2-yl or oxazinan scaffolds in analogs, posing challenges for large-scale production .

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